1-Benzhydryl-2-(difluoromethyl)azetidin-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Benzhydryl-2-(difluoromethyl)azetidin-3-one is a chemical compound with the molecular formula C17H15F2NO and a molecular weight of 287.30 g/mol . This compound is part of the azetidine family, which is known for its four-membered ring structure containing one nitrogen atom. Azetidines are notable for their strained ring systems, which make them highly reactive and useful in various chemical applications .
Vorbereitungsmethoden
The synthesis of 1-Benzhydryl-2-(difluoromethyl)azetidin-3-one typically involves the reaction of benzhydryl chloride with 2-(difluoromethyl)azetidin-3-one under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium tert-butoxide to facilitate the nucleophilic substitution . Industrial production methods may involve similar synthetic routes but are optimized for higher yields and purity through the use of advanced catalytic processes and purification techniques .
Analyse Chemischer Reaktionen
1-Benzhydryl-2-(difluoromethyl)azetidin-3-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and reaction temperatures ranging from -78°C to room temperature. Major products formed from these reactions depend on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
1-Benzhydryl-2-(difluoromethyl)azetidin-3-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins
Wirkmechanismus
The mechanism of action of 1-Benzhydryl-2-(difluoromethyl)azetidin-3-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, alteration of signal transduction pathways, or modulation of gene expression .
Vergleich Mit ähnlichen Verbindungen
1-Benzhydryl-2-(difluoromethyl)azetidin-3-one can be compared with other azetidine derivatives, such as:
1-Benzhydryl-2-(difluoromethyl)azetidin-3-ol: This compound has a similar structure but contains a hydroxyl group instead of a ketone, leading to different chemical and biological properties.
2-(Difluoromethyl)-1-(diphenylmethyl)azetidin-3-one: Another closely related compound with slight variations in its molecular structure, affecting its reactivity and applications.
The uniqueness of this compound lies in its specific combination of functional groups and ring strain, which confer distinct reactivity and potential for diverse applications .
Eigenschaften
Molekularformel |
C17H15F2NO |
---|---|
Molekulargewicht |
287.30 g/mol |
IUPAC-Name |
1-benzhydryl-2-(difluoromethyl)azetidin-3-one |
InChI |
InChI=1S/C17H15F2NO/c18-17(19)16-14(21)11-20(16)15(12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-10,15-17H,11H2 |
InChI-Schlüssel |
XGIXRIOSVWBZHJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(=O)C(N1C(C2=CC=CC=C2)C3=CC=CC=C3)C(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.